methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate
Description
Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate is a chiral ester derivative characterized by a hydroxyacetate backbone substituted with a furan ring at the α-carbon. Its molecular formula is C₇H₈O₄, with a molecular weight of 156.14 g/mol. The compound features a stereogenic center at the C2 position, conferring (S)-configuration. The SMILES notation is COC(=O)C@@HO, and its InChIKey is AOCNXXRNLGYQJO-ZCFIWIBFSA-N .
Its stereochemistry and functional groups make it a candidate for asymmetric synthesis and drug development.
Properties
CAS No. |
33346-66-6 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: (2S)-2-(furan-2-yl)-2-hydroxyethanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, making it valuable in the development of new compounds.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reaction Description | Major Products |
|---|---|---|
| Oxidation | Hydroxy group oxidized to form a ketone | Methyl (2S)-2-(furan-2-yl)-2-oxoacetate |
| Reduction | Ester group reduced to form an alcohol | Methyl (2S)-2-(furan-2-yl)-2-hydroxyethanol |
| Substitution | Functional group substitution on the furan ring | Various substituted furan derivatives |
Potential Medicinal Applications
Research indicates that this compound exhibits potential biological activities, particularly as an anti-parasitic agent. Studies have shown that structural modifications can significantly impact its efficacy against parasites.
Case Study: Anti-Parasitic Activity
In a study examining the anti-parasitic properties of various analogs, this compound was found to have promising activity. The presence of the furan ring enhances its interaction with biological targets.
Table 2: Biological Activity Data
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| This compound | Not specified | Potential anti-parasitic |
| Analog with 4-fluoro substituent | 0.36 | Enhanced anti-parasitic potency |
| Analog without 4-fluoro substituent | 0.28 | Reduced activity |
Material Science
Applications in Polymer Chemistry
this compound can be utilized in the synthesis of specialty polymers due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogues
Biological Activity
Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring and a hydroxy group attached to a central acetic acid moiety. The stereochemistry at the second carbon atom is crucial for its biological interactions. The presence of the furan ring contributes to unique chemical properties, influencing its reactivity and interactions with biological systems.
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with biomolecules, while the furan ring may engage in π-π stacking interactions, significantly influencing binding affinity and specificity towards various biological pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies suggest that the compound displays antimicrobial activity against various pathogens, potentially making it useful in treating infections.
- Anti-parasitic Activity : The compound has been studied for its potential as an anti-parasitic agent. Modifications in its structure have shown significant impacts on activity levels; for instance, the removal of certain substituents can reduce potency .
- Enzyme Inhibition : It has been observed to interact with specific enzymes, modulating their activity. This interaction may lead to therapeutic applications in conditions where enzyme inhibition is beneficial .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Active against various pathogens | |
| Anti-parasitic | Potential efficacy against parasites | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Case Study 1 : A study investigating its anti-parasitic properties found that analogs with specific substitutions exhibited enhanced potency compared to the original compound. The presence of a fluorine atom in certain analogs improved binding affinity to target enzymes, leading to better anti-parasitic effects.
- Case Study 2 : Research focused on enzyme inhibition demonstrated that this compound could effectively inhibit specific kinases involved in cellular signaling pathways, suggesting potential applications in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
